![molecular formula C21H20ClN3O4 B2633352 Ethyl 1-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 899725-31-6](/img/structure/B2633352.png)
Ethyl 1-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle, and also has an ester group (carboxylate), an amide group (from the amino-2-oxoethyl), and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthyridine ring, the ester group, and the amide group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the ester could undergo hydrolysis, and the amide could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester and the amide could affect its solubility .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Naphthyridine derivatives have been extensively studied for their antibacterial properties. Research has shown that certain compounds within this family exhibit significant antibacterial activity. For example, studies on pyridonecarboxylic acids, closely related to the chemical structure , have identified compounds with potent antibacterial effects against various pathogens. These compounds have shown more activity than traditional antibacterial agents in both in vitro and in vivo screenings, indicating their potential as novel antibacterial agents (Egawa et al., 1984; Matsumoto et al., 1984).
Synthetic Methodologies
The synthesis of naphthyridine derivatives, including processes that might involve compounds similar to the one specified, has been the subject of research aiming to improve the efficiency and yield of these compounds. Microwave-assisted synthesis, for instance, has been applied to create ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate efficiently, highlighting the advancements in synthetic methods for producing naphthyridone derivatives with broad biological activities (Leyva-Ramos et al., 2017). Such methodologies demonstrate the chemical's versatility and potential in facilitating the development of new drugs and materials.
Gastric Antisecretory Properties
Research has also explored the gastric antisecretory properties of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, revealing compounds with significant activity in reducing acid secretion in animal models. These findings suggest potential therapeutic applications in treating gastric acid-related disorders, further showcasing the compound's diverse utility in medical research (Santilli et al., 1987).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-4-29-21(28)16-10-25(20-15(19(16)27)8-6-13(3)23-20)11-18(26)24-14-7-5-12(2)17(22)9-14/h5-10H,4,11H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXNXXFNUMHMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.